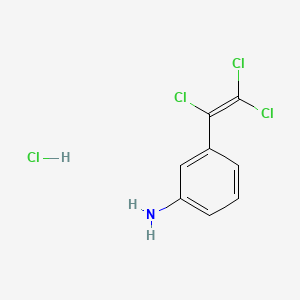

3-(1,2,2-Trichlorovinyl)aniline hydrochloride

Description

The exact mass of the compound 3-(1,2,2-Trichlorovinyl)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1,2,2-Trichlorovinyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,2,2-Trichlorovinyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,2,2-trichloroethenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3N.ClH/c9-7(8(10)11)5-2-1-3-6(12)4-5;/h1-4H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKNTFGQXQGYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=C(Cl)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002346 | |

| Record name | 3-(Trichloroethenyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81972-27-2 | |

| Record name | Benzenamine, 3-(1,2,2-trichloroethenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81972-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trichloroethenyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trichlorovinyl)anilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-(1,2,2-Trichlorovinyl)aniline hydrochloride CAS number 81972-27-2

A Technical Monograph on 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride (CAS 81972-27-2).

Critical Intermediate in the Synthesis of Benzenedisulfonamide Antiparasitics

(Hydrochloride salt)[1]Executive Summary

3-(1,2,2-Trichlorovinyl)aniline hydrochloride is a specialized halogenated aromatic amine serving as the obligate precursor for Clorsulon , a potent benzene disulfonamide anthelmintic used in veterinary medicine to treat liver fluke (Fasciola hepatica) infections.

The compound is characterized by the presence of a trichlorovinyl moiety (

This guide details the synthesis, reaction mechanisms, and handling protocols for researchers utilizing this intermediate in drug development and organic synthesis.

Chemical Profile & Reactivity

| Property | Data |

| IUPAC Name | 3-(1,2,2-Trichloroethenyl)benzenamine hydrochloride |

| Molecular Weight | 258.96 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (free base insoluble).[2] |

| Key Moiety | Trichlorovinyl Group: High electron density but deactivated towards normal alkene additions due to steric and electronic effects of three chlorine atoms. Acts as a "masked" carboxylic acid equivalent or a precursor to acetylenes. |

| Stability | Acid Stable: The trichlorovinyl group survives the acidic conditions of iron reduction. Base Sensitive: Strong bases can induce elimination to dichlorophenylacetylene or hydrolysis to carboxylic acids.[1] |

Mechanistic Insight: The "Meta" Directing Effect

In the synthesis of Clorsulon, the 3-(trichlorovinyl)aniline acts as the substrate for chlorosulfonation. The amino group (

-

Target Positions: The positions ortho to the amino group are 2 and 6. The position para is 4.[1][2]

-

Synergy: Position 4 is para to

and ortho to the trichlorovinyl group.[1] Position 6 is ortho to -

Result: Chlorosulfonation occurs readily at positions 4 and 6, yielding the 4,6-disulfonyl chloride required for Clorsulon.

Synthesis Workflow

The synthesis of CAS 81972-27-2 is a multi-step process starting from 3-nitrobenzaldehyde . It requires careful control of redox conditions to reduce the nitro group without dechlorinating the vinyl moiety.

Pathway Diagram

Figure 1: Synthetic lineage from 3-nitrobenzaldehyde to Clorsulon via the target aniline.[1][3][4][5][6][7]

Detailed Experimental Protocol

Step A: Selective Reduction of 1-Nitro-3-(1,2,2-trichlorovinyl)benzene

Rationale: Catalytic hydrogenation (Pd/C,

Reagents:

-

1-Nitro-3-(1,2,2-trichlorovinyl)benzene (Precursor)

-

Iron Powder (Reduced, 325 mesh)

-

Hydrochloric Acid (37%)[1]

-

Ethanol (95%)[1]

-

Diatomaceous Earth (Celite) – Critical for filtration speed[1]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

-

Charging: Add 1-Nitro-3-(1,2,2-trichlorovinyl)benzene (1.0 eq) and Ethanol (5 vol) to the flask. Stir to suspend.

-

Activation: Add Iron Powder (3.0 eq) and Diatomaceous Earth (1.0 wt eq relative to nitro compound). The Celite prevents the iron sludge from clogging the filter later.

-

Initiation: Heat the mixture to 50°C. Slowly add Hydrochloric Acid (0.1 eq catalytic amount) dropwise. Caution: Exothermic induction period.[1]

-

Reaction: Heat to reflux (approx. 78-80°C) for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the nitro starting material.

-

Workup:

-

While hot, basify slightly with sodium carbonate to neutralize residual acid.

-

Filter the hot mixture through a pre-warmed Celite pad to remove iron oxides. Wash the cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

-

Isolation:

-

Add water to the residue and extract with Ethyl Acetate or Dichloromethane.

-

Dry the organic layer over

.[8] -

Hydrochloride Formation: Bubble dry HCl gas into the solution or add stoichiometric conc.[1] HCl/isopropanol to precipitate 3-(1,2,2-Trichlorovinyl)aniline hydrochloride .

-

Filter and dry the white/off-white solid.[9]

-

Self-Validating Checkpoint:

-

H-NMR (DMSO-d6): Look for the disappearance of the nitro-aromatic signals and the appearance of the broad ammonium/amine protons. The trichlorovinyl group has no protons, so integration of the aromatic ring protons (4H) is key.

-

Melting Point: The hydrochloride salt should decompose/melt >200°C (Free base melts lower).[1]

Downstream Application: Synthesis of Clorsulon

The primary utility of CAS 81972-27-2 is the generation of Clorsulon.[2][9]

Reaction Logic: The trichlorovinyl group withstands the harsh electrophilic conditions of chlorosulfonation.

-

Chlorosulfonation:

-

Substrate: 3-(1,2,2-Trichlorovinyl)aniline HCl.

-

Reagent: Chlorosulfonic acid (

) (Excess).[1] -

Conditions: 100–130°C.[1]

-

Mechanism: The amine is protonated (protecting it from oxidation).[1] The ring is sulfonated at positions 4 and 6 (directed by the combined ortho/para effect of

and meta effect of the trichlorovinyl group).[1]

-

-

Amination:

-

The resulting disulfonyl chloride is quenched on ice and reacted with aqueous ammonia or liquid ammonia to form the sulfonamide.[1]

-

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Skin/Eye: Causes serious eye irritation and skin burns (especially the hydrochloride salt).[1]

-

Specific Hazard: Like many halogenated anilines, this compound may induce methemoglobinemia (impairing oxygen transport in blood).

Handling Protocol:

-

Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. A P100 respirator is required if dust formation is likely outside a hood.[1]

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or strong bases (risk of exothermic elimination).

References

-

Mrozik, H. H. (Merck & Co., Inc.).[4] 4-Amino-6-(trichlorovinyl)-1,3-benzenedisulfonamide and processes for its preparation. U.S. Patent 4,064,239. 1977.[1]

-

Hebei Veyong Animal Pharmaceutical Co Ltd. Synthesis method of clorsulon. CN Patent 113773235B. 2022.[1][2] (Describes the optimized iron/celite reduction protocol).

-

Fisher Scientific. Safety Data Sheet: 3-Chloroaniline derivatives. (General handling for halogenated anilines).[1]

-

PubChem. Compound Summary: 3-(1,2,2-Trichlorovinyl)aniline hydrochloride. National Library of Medicine.

Sources

- 1. youtube.com [youtube.com]

- 2. CN113773235B - Synthesis method of clorsulon - Google Patents [patents.google.com]

- 3. SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II) | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 4. Clorsulon, L-631529, MK-401, Curatrem(Veterinary)-药物合成数据库 [drugfuture.com]

- 5. questjournals.org [questjournals.org]

- 6. Clorsulon synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. CN113773235A - Synthesis method of clorsulon - Google Patents [patents.google.com]

Structure Elucidation Guide: 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride

This guide provides a comprehensive technical protocol for the structure elucidation of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride , a specialized halogenated aromatic intermediate.

The content is designed for analytical chemists and process scientists, focusing on the "Triangulation Method"—cross-referencing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) to definitively assign the structure.

Executive Technical Summary

-

Compound Name: 3-(1,2,2-Trichlorovinyl)aniline hydrochloride[1][2][3][4]

-

Molecular Formula: C₈H₆Cl₃N · HCl (Salt form: C₈H₇Cl₄N)

-

Molecular Weight: 258.96 g/mol (Salt); 222.50 g/mol (Free Base)

-

Core Structural Challenge: Distinguishing the 1,2,2-trichlorovinyl group (which lacks protons) from other chlorinated side chains using only 1H NMR, and confirming the meta-substitution pattern on the aniline ring.

Structural Visualization

The molecule consists of a benzene ring substituted at the 1-position with an ammonium group (–NH₃⁺ Cl⁻) and at the 3-position with a perchlorinated vinyl group (–CCl=CCl₂).

Figure 1: Structural connectivity of the target molecule.

Synthetic Context & Purity Profile

Understanding the synthetic origin aids in anticipating impurities. This compound is typically synthesized via Friedel-Crafts alkylation/vinylation of aniline (or a protected derivative) with trichloroethylene using a Lewis acid catalyst (e.g., AlCl₃), followed by salt formation.

-

Common Impurities:

-

Regioisomers: 2- or 4-substituted isomers (ortho/para).

-

Incomplete Chlorination: Dichlorovinyl analogs.

-

Starting Materials: Residual aniline or trichloroethylene.

-

Analytical Strategy: The Triangulation Protocol

To validate the structure with high confidence, a multi-modal approach is required.

Figure 2: The analytical workflow for structural confirmation.

Detailed Elucidation Protocols

A. Mass Spectrometry (MS)

Objective: Confirm the molecular formula and the presence of three chlorine atoms on the organic skeleton.[5][6][7]

-

Method: ESI-MS (Positive Mode) or EI-MS (after free-basing).

-

Key Diagnostic: The Chlorine Isotope Pattern .[6][7][8] Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%).[6] A molecule with 3 chlorine atoms (C₈H₆Cl₃N) exhibits a distinct "cluster" of peaks.

Expected Isotope Pattern (Free Base Cation [M+H]⁺):

| m/z Peak | Composition | Relative Intensity (Approx) | Origin |

|---|---|---|---|

| M (222) | ³⁵Cl₃ | 100% | Monoisotopic Mass |

| M+2 (224) | ³⁵Cl₂³⁷Cl₁ | ~96% | One ³⁷Cl isotope |

| M+4 (226) | ³⁵Cl₁³⁷Cl₂ | ~31% | Two ³⁷Cl isotopes |

| M+6 (228) | ³⁷Cl₃ | ~3% | Three ³⁷Cl isotopes |

Note: If analyzing the salt directly in negative mode, you may also see the free Chloride counter-ion (m/z 35/37).

B. Infrared Spectroscopy (FT-IR)

Objective: Confirm the hydrochloride salt form and the perchlorinated vinyl group.

-

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Key Bands:

| Frequency (cm⁻¹) | Vibration | Assignment |

| 2600–3000 | N–H Stretch (Broad) | Ammonium Salt (–NH₃⁺) . Differentiates from sharp doublets of free amine. |

| 1580–1600 | C=C Stretch | Aromatic Ring breathing. |

| ~1550 | C=C Stretch | Trichlorovinyl Group . Often weak/obscured but distinct from aromatic. |

| 600–800 | C–Cl Stretch | Polychlorinated alkene signature. |

C. NMR Spectroscopy (The "Silent" Vinyl Group)

This is the most critical step. The trichlorovinyl group has no protons , making it "silent" in ¹H NMR but highly distinct in ¹³C NMR.

Protocol 1: ¹H NMR (Proton)

-

Solvent: DMSO-d₆ (to prevent exchange of ammonium protons and ensure solubility).

-

Expected Spectrum:

-

Ammonium Protons: Broad singlet/hump at 8.0–10.0 ppm (3H, –NH₃⁺).

-

Aromatic Region (6.5–7.5 ppm):

-

The substitution is meta (1,3) .

-

You will observe 4 aromatic protons with a specific splitting pattern:

-

H2 (Singlet-like/Narrow Doublet): Isolated between substituents.

-

H4, H6 (Doublets/Multiplets): Ortho to one substituent.

-

H5 (Triplet/Multiplet): Meta to both, coupled to H4 and H6.

-

-

-

Vinyl Region: EMPTY. The absence of signals in the alkene region (5.0–6.5 ppm) is the primary proof of perchlorination. If you see doublets here, you have a mono- or dichloro impurity.

-

Protocol 2: ¹³C NMR (Carbon)

-

Objective: Visualize the "invisible" trichlorovinyl carbons.

-

Expected Signals (DMSO-d₆):

-

Aromatic Carbons: 6 signals in the 120–140 ppm range.

-

Trichlorovinyl Carbons:

-

C-Cl (Terminal): Highly deshielded, typically 125–135 ppm .

-

C-Cl (Internal): Quaternary carbon attached to the ring.

-

-

Note: Chlorinated alkene carbons often appear with lower intensity due to long relaxation times and lack of NOE enhancement.

-

Quality Control & Storage

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator.

-

Stability: Trichlorovinyl groups can be sensitive to strong bases (elimination to alkyne) or reduction. Avoid prolonged exposure to moisture which may lead to hydrolysis of the vinyl chlorides.

References

-

Sigma-Aldrich. 3-(1,2,2-Trichlorovinyl)aniline hydrochloride Product Sheet. CAS 81972-27-2.[2][3][4] Available at:

-

NIST Chemistry WebBook. Aniline Hydrochloride Infrared Spectrum. Standard Reference Data. Available at:

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data.

Sources

- 1. 3-(1,2,2-Trichlorovinyl)aniline hydrochloride (81972-27-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. CAS#:81972-27-2 | 3-(1,2,2-Trichlorovinyl)aniline hydrochloride | Chemsrc [chemsrc.com]

- 3. 3-(1,2,2-Trichlorovinyl)aniline hydrochloride | 81972-27-2 | Benchchem [benchchem.com]

- 4. 3-(1,2,2-Trichlorovinyl)aniline hydrochloride | 81972-27-2 [sigmaaldrich.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Spectral Analysis of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the spectral data for 3-(1,2,2-trichlorovinyl)aniline hydrochloride, a halogenated aromatic amine of interest in organic synthesis and drug development.[1] In the absence of publicly available experimental spectra for the title compound, this guide utilizes a detailed analysis of structurally analogous compounds—3-chloroaniline and trichloroethylene—to predict, interpret, and understand its spectral characteristics. By dissecting the expected ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, this document serves as an expert-level resource for researchers, offering insights into the causal relationships between molecular structure and spectral output. Detailed experimental protocols and data interpretation strategies are provided to empower scientists in their own analytical endeavors with similar molecules.

Introduction: The Structural and Analytical Challenge

3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS No. 81972-27-2) is a substituted aniline derivative featuring a trichlorovinyl group at the meta position of the aniline ring.[1] Its molecular formula is C₈H₆Cl₄N, with a molecular weight of approximately 258.96 g/mol .[2] The presence of both a substituted aromatic ring and a polychlorinated vinyl group presents a unique and informative case for structural elucidation via spectroscopic methods. Understanding the spectral signature of this molecule is crucial for its identification, purity assessment, and the characterization of its reaction products in synthetic chemistry and drug discovery pipelines.

This guide is structured to provide not just the "what" but the "why" behind the spectral data. Each section will delve into a specific spectroscopic technique, outlining the theoretical principles, detailing a robust experimental protocol, and culminating in a thorough interpretation of the expected data for 3-(1,2,2-trichlorovinyl)aniline hydrochloride based on the analysis of its constituent fragments.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. 1H proton nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,1-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

mass spectrometry of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride

Technical Guide: Mass Spectrometry Characterization of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride

Executive Summary & Molecular Context

3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS: 81972-27-2) serves as a critical halogenated building block in the synthesis of heterocyclic pharmaceuticals (particularly quinazolines) and agrochemicals. Its structural integrity is defined by the coexistence of a basic aniline moiety and a highly electrophilic trichlorovinyl group.

For the analytical scientist, this molecule presents a unique "isotopic fingerprint" due to its three chlorine atoms.[1][2] This guide details the mass spectrometry (MS) strategies required to unequivocally identify and quantify this intermediate, focusing on differentiating it from potential de-chlorinated impurities and hydrolysis products.

| Property | Data |

| Molecular Formula | C₈H₆Cl₃N[3][4] · HCl (Free Base: C₈H₆Cl₃N) |

| Monoisotopic Mass (Free Base) | 220.9566 Da ( |

| Exact Mass (Salt) | ~257.95 Da |

| Boiling Point | ~320°C (Free Base) |

| Key Structural Feature | Trichlorovinyl group ( |

The Isotopic Fingerprint (Self-Validating Logic)

The most robust self-validating mechanism in the MS analysis of this compound is the chlorine isotope pattern. Unlike simple organic molecules, the presence of three chlorine atoms creates a distinct cluster of peaks separated by 2 Da.

Theoretical Abundance Calculation:

Using the binomial expansion

-

M (221 Da): All

Cl. -

M+2 (223 Da): Two

Cl, One -

M+4 (225 Da): One

Cl, Two -

M+6 (227 Da): All

Cl.

Diagnostic Criteria Table: Researchers must verify these intensity ratios to confirm identity.

| Ion (m/z) | Composition | Theoretical Relative Intensity (%) | Visual Signature |

| 221 | 100% (Base) | High Peak A | |

| 223 | ~96-98% | High Peak B (Nearly equal to A) | |

| 225 | ~32% | Medium Peak (~1/3 height) | |

| 227 | ~3% | Trace Peak |

Critical Insight: If your spectrum shows a 3:1 ratio for M:M+2, you have lost two chlorine atoms. If you see a 9:6:1 pattern, you have lost one chlorine. The 100:96:32 pattern is non-negotiable for the intact trichlorovinyl group.

Analytical Workflows

Method A: GC-MS (Electron Impact)

Best for impurity profiling and structural elucidation.

Challenge: The hydrochloride salt is non-volatile and will decompose in the GC inlet, leading to thermal degradation artifacts (e.g., polymerization or dehydrohalogenation) rather than clean volatilization. Solution: In-situ or extractive neutralization is required to analyze the free base.

Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS

-

Dissolution: Dissolve 10 mg of sample in 1 mL deionized water.

-

Basification: Add 100 µL of 1M NaOH (pH > 10) to liberate the free amine.

-

Reaction:

-

-

Extraction: Add 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Vortex for 30 seconds.[5]

-

Separation: Centrifuge or allow layers to settle. Collect the organic (bottom for DCM) layer.

-

Drying: Pass through anhydrous

. -

Injection: Inject 1 µL into GC-MS (Split 10:1).

GC Parameters:

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

-

Inlet: 250°C.

-

Gradient: 60°C (hold 1 min)

20°C/min

Method B: LC-MS (Electrospray Ionization - ESI)

Best for quantitative assay and salt confirmation.

Advantage: Can analyze the salt directly without derivatization.

Mode: Positive Ion Mode (ESI+). The aniline nitrogen is easily protonated

LC Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Target Ion: m/z 222 (Protonated Free Base,

Cl isotope).

Fragmentation Pathways (Mechanistic Insight)

In Electron Impact (EI) ionization (70 eV), the molecule undergoes characteristic fragmentation driven by the stability of the aromatic ring and the weakness of the C-Cl bonds.

-

Molecular Ion (

): m/z 221. -

-Cleavage/Loss of Cl: The vinylic C-Cl bond is relatively strong, but under 70eV, loss of a radical Cl (

-

Dehydrohalogenation (-HCl): Elimination of HCl from the vinyl group or interaction with the amine protons.

-

Nitrile Formation: Aromatic amines often fragment to release HCN (27 Da), though the trichlorovinyl group dominates the high-mass region.

Visualized Fragmentation Pathway

Caption: Predicted EI fragmentation pathway for 3-(1,2,2-Trichlorovinyl)aniline. The loss of Cl is the dominant primary event.

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for choosing between GC-MS and LC-MS based on the specific analytical goal (Purity vs. Structure).

Caption: Operational workflow for selecting the appropriate MS modality based on data requirements.

Troubleshooting & Quality Control

-

Issue: Missing M+ Peak in GC-MS.

-

Cause: Thermal degradation in the injector port.

-

Fix: Lower inlet temperature to 200°C or use a "Cold On-Column" injection technique. Ensure the sample was fully neutralized (no residual HCl).

-

-

Issue: Distorted Isotope Pattern.

-

Cause: Detector saturation or co-eluting impurity.

-

Fix: Dilute sample 10x. If the ratio of 221/223 shifts significantly from 1:1, check for mono- or di-chloro impurities.

-

-

Issue: [M+H]+ observed at m/z 222 but no fragmentation in LC-MS.

-

Cause: ESI is a "soft" ionization.

-

Fix: Apply In-Source CID (Collision Induced Dissociation) or run MS/MS with a collision energy of 15-25 eV to observe the characteristic loss of

or Cl.

-

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 66570702, 3-(Trichlorovinyl)anilinium chloride. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Chlorine Isotope Abundance Patterns. NIST Standard Reference Database 1A. Retrieved from [Link]

-

U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. mass spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1,1-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 3-(1,2,2-Trichlorovinyl)aniline hydrochloride | 81972-27-2 [sigmaaldrich.com]

- 4. 3-(1,2,2-Trichlorovinyl)aniline hydrochloride | 81972-27-2 | Benchchem [benchchem.com]

- 5. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

solubility of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride in various solvents

An In-Depth Technical Guide to the Solubility of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS: 81972-27-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and designing effective formulations. This document delineates the theoretical principles governing its solubility, presents a detailed, field-proven experimental methodology for its determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC), and interprets the expected solubility profile across a spectrum of solvents with varying polarities. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction to 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride

3-(1,2,2-Trichlorovinyl)aniline hydrochloride is a chlorinated aromatic amine derivative.[1] It presents as a colorless to white crystalline solid with a molecular formula of C₈H₈Cl₃N·HCl and a molecular weight of approximately 257.95 g/mol .[1][2] The molecule's structure is characterized by an aniline core substituted at the meta-position with a trichlorovinyl group, and it is supplied as a hydrochloride salt.[1][2]

The presence of both a polar, ionizable amine hydrochloride group and a nonpolar, bulky trichlorovinyl substituent imparts a distinct amphiphilic character to the molecule. This duality dictates its interaction with various solvents and is the central focus of this guide. A precise understanding of its solubility is not merely academic; it directly impacts process efficiency, yield, and the physicochemical properties of downstream products.

Scientific Rationale: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3][4] For 3-(1,2,2-Trichlorovinyl)aniline hydrochloride, several structural features are in interplay:

-

The Hydrochloride Salt: The primary driver of solubility in polar solvents is the anilinium chloride salt moiety. In protic solvents like water or ethanol, the salt dissociates into the protonated anilinium cation and the chloride anion. These ions are readily solvated by the polar solvent molecules, a process that is energetically favorable and promotes dissolution. Salts of mineral acids are typically polar, enhancing aqueous solubility.[5]

-

The Aromatic Ring and Trichlorovinyl Group: Conversely, the phenyl ring and the trichlorovinyl group are nonpolar and lipophilic. These components contribute to solubility in less polar organic solvents through van der Waals forces and London dispersion forces.[6] Their presence limits the solubility in highly polar solvents and enhances it in nonpolar environments, though the ionic character of the salt often dominates the overall behavior.

Based on these principles, we can hypothesize a solubility profile: high solubility in polar protic solvents (e.g., water, methanol), moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents (e.g., hexane).

Experimental Design for Solubility Profiling

To quantitatively determine the solubility, a robust and reproducible methodology is required. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility. The subsequent quantification of the dissolved analyte is reliably achieved using HPLC with UV detection, as the aniline chromophore is readily detectable.[7]

Materials and Instrumentation

-

Solute: 3-(1,2,2-Trichlorovinyl)aniline hydrochloride (purity ≥97%)

-

Solvents (HPLC Grade):

-

Deionized Water (Polar Protic)

-

Methanol (Polar Protic)

-

Ethanol (Polar Protic)

-

Dichloromethane (DCM) (Polar Aprotic)

-

Hexane (Nonpolar)

-

-

Instrumentation:

-

Analytical Balance (± 0.1 mg)

-

Thermostatic orbital shaker or agitator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringes and 0.45 µm syringe filters (PTFE or other compatible material)

-

HPLC system with a UV-Vis detector and a C18 reverse-phase column.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of the solubility determination process.

Sources

- 1. 3-(1,2,2-Trichlorovinyl)aniline hydrochloride | 81972-27-2 | Benchchem [benchchem.com]

- 2. smolecule.com [smolecule.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. ncert.nic.in [ncert.nic.in]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A-Technical-Guide-to-the-Potential-Biological-Activity-of-3-1-2-2-Trichlorovinyl-aniline-hydrochloride

A Technical Guide to the Potential Biological Activity of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1,2,2-Trichlorovinyl)aniline hydrochloride is a chlorinated aromatic amine whose biological effects are not extensively documented in public literature.[1][2] This guide provides a comprehensive framework for investigating its potential biological activity, drawing upon the known properties of its constituent chemical moieties: the aniline group and the trichlorovinyl group. We will explore predicted mechanisms of action, outline a tiered experimental approach for systematic evaluation, and provide detailed protocols for key assays. This document serves as a foundational resource for researchers initiating studies on this and structurally related compounds.

Introduction and Chemical Profile

3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS 81972-27-2) is a colorless crystalline solid soluble in water.[1] It is characterized by a trichlorovinyl substituent at the meta position of an aniline ring.[1] While primarily utilized as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, its inherent structural features suggest a potential for biological activity.[1][2]

Table 1: Physicochemical Properties of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₄N | [3] |

| Molecular Weight | 257.95 g/mol | [1] |

| Melting Point | 192-202°C | [4] |

| Boiling Point | 319.9°C at 760 mmHg | [5] |

| Appearance | White flaky crystalline | [4] |

The molecule's potential for biological interaction stems from two key components:

-

The Aniline Moiety: Aniline and its derivatives are known to exhibit a range of biological effects, including methemoglobinemia, and are often investigated for carcinogenic potential.[6][7][8] The amino group can participate in hydrogen bonding and act as a nucleophile.

-

The Trichlorovinyl Group: This electron-withdrawing group significantly influences the electronic properties of the aniline ring. Halogenated vinyl groups can be involved in various reactions within a biological system, including nucleophilic substitution.

Given these structural alerts, a systematic investigation into the compound's biological activity is warranted. It is important to note that this compound should be handled with care by qualified professionals, as it may be toxic or hazardous.[4]

Predicted Biological Activities and Mechanisms of Action

Based on its chemical structure, we can hypothesize several potential biological activities for 3-(1,2,2-Trichlorovinyl)aniline hydrochloride.

Potential Cytotoxicity and Anticancer Activity

Many aniline derivatives and halogenated compounds exhibit cytotoxic effects. The trichlorovinyl group, being highly electrophilic, could potentially react with nucleophilic residues in biomolecules such as proteins and DNA, leading to cellular damage and apoptosis.

Hypothesized Signaling Pathway for Cytotoxicity:

Caption: Hypothesized cytotoxicity pathway.

Potential Enzyme Inhibition

The compound's structure suggests it could act as an inhibitor for various enzymes.[2] The aniline moiety might mimic endogenous substrates, while the trichlorovinyl group could form covalent bonds with active site residues, leading to irreversible inhibition.

Potential Enzyme Targets:

-

Kinases: Many kinase inhibitors feature an aniline or related scaffold.

-

Cysteine Proteases: The electrophilic trichlorovinyl group could react with the catalytic cysteine residue.

-

Metabolic Enzymes: Interference with key metabolic pathways is a possibility.

Toxicological Profile

It is crucial to consider the potential toxicity stemming from both the aniline and trichlorovinyl components.

-

Aniline-related Toxicity: Aniline is known to cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[7][9] Long-term exposure to some aniline derivatives has been linked to an increased risk of cancer.[6][10]

-

Trichlorovinyl-related Toxicity: Compounds containing a trichlorovinyl group can be hepatotoxic and nephrotoxic.[11] Trichloroethylene, a related compound, is a known human carcinogen.[12][13]

A Tiered Experimental Approach to Biological Evaluation

A structured, multi-tiered approach is recommended to efficiently and thoroughly investigate the biological potential of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride.

Workflow for Biological Activity Screening:

Caption: Tiered experimental workflow.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments proposed in the tiered approach. These protocols are intended as a starting point and should be optimized for specific laboratory conditions.

Tier 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the compound. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Tier 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with 3-(1,2,2-Trichlorovinyl)aniline hydrochloride at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Concluding Remarks and Future Directions

The structural features of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride suggest a high probability of biological activity. The proposed tiered experimental approach provides a robust framework for systematically evaluating its cytotoxic, antimicrobial, and enzyme-inhibitory potential. Initial in vitro screening will be crucial in guiding further mechanistic studies. Should promising activity be identified, subsequent investigations should focus on target identification, structure-activity relationship (SAR) studies with synthesized analogs, and in vivo efficacy and toxicity assessments. This comprehensive evaluation will be essential in determining the potential of this compound as a lead for drug discovery or as a valuable tool for chemical biology research.

References

-

Centers for Disease Control and Prevention. (n.d.). Trichloroethylene (TCE) | Medical Management Guidelines. Retrieved from [Link]

-

Watson International. (n.d.). 3-(trichlorovinyl)anilinium chloride CAS 81972-27-2. Retrieved from [Link]

-

Vermont Department of Health. (2018). Aniline. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Aniline | ToxFAQs™. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trichlorovinyl)anilinium chloride. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3-(1,2,2-Trichlorovinyl)aniline hydrochloride. Retrieved from [Link]

-

Chemchart. (n.d.). 3-(1,2,2-Trichlorovinyl)aniline hydrochloride (81972-27-2). Retrieved from [Link]

-

HBM4EU. (n.d.). Aniline family. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Vinyl Chloride Toxicity. In StatPearls. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. In NCBI Bookshelf. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

-

Chembase.cn. (2025). 3-(1,2,2-Trichlorovinyl)aniline hydrochloride. Retrieved from [Link]

Sources

- 1. 3-(1,2,2-Trichlorovinyl)aniline hydrochloride | 81972-27-2 | Benchchem [benchchem.com]

- 2. Buy 3-(1,2,2-Trichlorovinyl)aniline hydrochloride | 81972-27-2 [smolecule.com]

- 3. 3-(Trichlorovinyl)anilinium chloride | C8H7Cl4N | CID 66570702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. watson-int.com [watson-int.com]

- 5. CAS#:81972-27-2 | 3-(1,2,2-Trichlorovinyl)aniline hydrochloride | Chemsrc [chemsrc.com]

- 6. healthvermont.gov [healthvermont.gov]

- 7. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 8. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]

- 9. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Aniline - Wikipedia [en.wikipedia.org]

- 11. Page loading... [wap.guidechem.com]

- 12. Trichloroethylene (TCE) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 13. Vinyl Chloride Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

genotoxicity of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride

An In-Depth Technical Guide to the Genotoxicity Assessment of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride

Executive Summary

3-(1,2,2-Trichlorovinyl)aniline hydrochloride is an aromatic amine derivative containing a trichlorovinyl substituent. While specific toxicological data for this compound is sparse, its chemical structure suggests a potential for genotoxicity. This guide synthesizes the current understanding of the genotoxicity of its constituent moieties—aniline and trichloroethylene—to build a robust, predictive framework for its assessment. We will delve into the mechanistic basis for the potential genotoxicity, outline a comprehensive testing strategy based on established regulatory guidelines, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities.

Mechanistic Insights from Structural Analogues

The genotoxic potential of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride can be inferred from the known activities of aniline and trichloroethylene.

The Role of the Aniline Moiety

Aniline is a well-characterized aromatic amine that is not mutagenic in standard bacterial reverse mutation assays but is known to induce chromosomal damage (clastogenicity) and aneuploidy both in vitro and in vivo. The genotoxicity of aniline is intrinsically linked to its metabolic activation.

-

Metabolic Activation: Aniline undergoes N-hydroxylation catalyzed by cytochrome P450 enzymes (primarily CYP2E1) to form N-hydroxyaniline. This metabolite can be further oxidized to nitrosobenzene. Both N-hydroxyaniline and nitrosobenzene can generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage. Furthermore, N-hydroxyaniline can form adducts with DNA, primarily at the C8 and N2 positions of guanine.

-

Splenotoxicity and Carcinogenicity: In rodents, aniline is a known spleen carcinogen. The proposed mechanism involves the accumulation of iron in the spleen due to erythrocyte damage (hemolytic anemia) induced by aniline metabolites, leading to chronic inflammation, oxidative stress, and ultimately, tumor formation.

The Contribution of the Trichlorovinyl Group

Trichloroethylene (TCE) is a volatile organic compound classified as a human carcinogen. Its genotoxicity is complex and dependent on its metabolic pathways.

-

CYP-Mediated Oxidation: The primary metabolic pathway for TCE involves oxidation by cytochrome P450 enzymes to form unstable intermediates, which can rearrange to form chloral hydrate. Chloral hydrate is further metabolized to trichloroacetic acid (TCA), dichloroacetic acid (DCA), and trichloroethanol. Both TCA and DCA have been implicated in liver carcinogenesis in rodents.

-

Glutathione Conjugation Pathway: A secondary, but highly significant, pathway for genotoxicity involves the conjugation of TCE with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This reaction forms S-(1,2-dichlorovinyl)-L-cysteine (DCVC). DCVC is then metabolized by the enzyme β-lyase to a reactive thiol, which is a potent nephrotoxin and mutagen. This pathway is of particular concern for kidney carcinogenicity.

Predicted Genotoxicity of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride

Based on the activities of its structural analogues, 3-(1,2,2-Trichlorovinyl)aniline hydrochloride is predicted to be genotoxic. The presence of both the aniline and trichlorovinyl moieties suggests that this compound could induce both gene mutations and chromosomal damage through multiple mechanisms. Metabolic activation will be a critical determinant of its genotoxic potential.

A Comprehensive Genotoxicity Testing Strategy

A tiered approach to genotoxicity testing is recommended, in line with international regulatory guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the Organisation for Economic Co-operation and Development (OECD).

Caption: A tiered approach for genotoxicity assessment.

In Vitro Testing Battery

The initial assessment should consist of a battery of in vitro tests designed to detect the two major classes of genotoxic events: gene mutations and chromosomal damage.

-

Bacterial Reverse Mutation Assay (Ames Test, OECD 471): This assay is a widely used screening test for gene mutations.[1][2] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies that can grow on a medium lacking the specific amino acid. The assay should be conducted with and without metabolic activation (S9 fraction from induced rat liver) to assess the mutagenicity of both the parent compound and its metabolites. Given the structural alerts, the pre-incubation method is recommended to enhance sensitivity.[3][4]

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss or gain) events.[5][6][7][8] Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are treated with the test compound, and the formation of micronuclei—small, membrane-bound DNA fragments in the cytoplasm of daughter cells—is assessed.[9] This assay should also be performed with and without metabolic activation.

-

In Vitro Mouse Lymphoma Assay (MLA, OECD 490) or HPRT Assay: If the in vitro micronucleus test is positive, the MLA can provide further information on the mechanism of genotoxicity. This assay can distinguish between gene mutations and chromosomal damage.

In Vivo Follow-up Testing

If any of the in vitro assays yield a positive result, in vivo testing is necessary to determine if the genotoxicity is expressed in a whole animal system.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This is the most common in vivo follow-up test for in vitro clastogenicity.[10][11] Rodents are dosed with the test compound, and bone marrow or peripheral blood is analyzed for the presence of micronuclei in immature erythrocytes.[12][13] This assay provides information on the potential for chromosomal damage in a living organism.

-

Transgenic Rodent (TGR) Mutation Assay (OECD 488): If the Ames test is positive, a TGR assay can be conducted to assess the potential for gene mutations in vivo.

-

In Vivo Comet Assay (OECD 489): This assay can be used to detect DNA strand breaks in various tissues and can be particularly useful for investigating target organ genotoxicity.

Detailed Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Objective: To evaluate the potential of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride to induce gene mutations in bacteria.

Materials:

-

Salmonella typhimurium strains: TA98, TA100, TA1535, TA1537

-

Escherichia coli strain: WP2 uvrA (pKM101)

-

Test compound: 3-(1,2,2-Trichlorovinyl)aniline hydrochloride

-

S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver)

-

Cofactor solution (NADP, G6P)

-

Minimal glucose agar plates

-

Top agar

-

Positive controls (with and without S9 activation)

-

Vehicle control (e.g., DMSO, water)

Procedure:

-

Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test compound.

-

Main Experiment (Pre-incubation Method): a. To sterile tubes, add 0.1 mL of bacterial culture, 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation), and the test compound at various concentrations. b. Incubate the mixture at 37°C for 20-30 minutes. c. Add 2.0 mL of molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is defined as a dose-dependent increase in the number of revertant colonies, typically a 2-fold or greater increase over the vehicle control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To assess the potential of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride to induce chromosomal damage in mammalian cells.

Materials:

-

Mammalian cell line (e.g., human lymphocytes, TK6, or CHO cells)

-

Cell culture medium and supplements

-

Test compound: 3-(1,2,2-Trichlorovinyl)aniline hydrochloride

-

S9 fraction and cofactors

-

Cytochalasin B (to block cytokinesis)

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa, acridine orange)

-

Positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9)

-

Vehicle control

Procedure:

-

Cell Culture and Treatment: a. Culture the cells to an appropriate density. b. Treat the cells with the test compound at various concentrations for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.

-

Cell Harvest and Slide Preparation: a. After treatment, wash the cells and culture them in fresh medium containing cytochalasin B. b. Harvest the cells by centrifugation. c. Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Scoring and Analysis: a. Stain the slides and score at least 2000 binucleated cells per concentration for the presence of micronuclei. b. A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate comparison between different concentrations and controls.

Table 1: Example Data Summary for Ames Test

| Concentration (µ g/plate ) | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) |

| Vehicle Control | 25 ± 5 | 40 ± 8 | 120 ± 15 | 150 ± 20 |

| 1 | 28 ± 6 | 45 ± 7 | 130 ± 12 | 160 ± 18 |

| 10 | 30 ± 4 | 95 ± 12 | 145 ± 18 | 350 ± 35 |

| 100 | 35 ± 7 | 250 ± 25 | 160 ± 20 | 800 ± 70 |

| Positive Control | 500 ± 50 | 800 ± 65 | 900 ± 80 | 1200 ± 100 |

| *Statistically significant increase (p < 0.05) |

Table 2: Example Data Summary for In Vitro Micronucleus Test

| Concentration (µg/mL) | % Micronucleated Cells (-S9) | % Micronucleated Cells (+S9) |

| Vehicle Control | 1.2 ± 0.3 | 1.5 ± 0.4 |

| 1 | 1.4 ± 0.5 | 1.8 ± 0.6 |

| 10 | 2.5 ± 0.8 | 5.6 ± 1.2 |

| 50 | 5.8 ± 1.1 | 12.4 ± 2.5 |

| Positive Control | 15.2 ± 2.8 | 18.5 ± 3.1 |

| *Statistically significant increase (p < 0.05) |

Conclusion and Recommendations

The structural alerts within 3-(1,2,2-Trichlorovinyl)aniline hydrochloride, namely the aniline and trichlorovinyl moieties, strongly suggest a potential for genotoxicity. A comprehensive assessment following a tiered approach is essential to characterize its genotoxic profile. The proposed testing strategy, incorporating both in vitro and in vivo assays, will provide the necessary data to make an informed decision regarding the safety of this compound. Given the high probability of metabolic activation being a key factor, careful consideration of the metabolic systems used in the assays is paramount. Should genotoxicity be confirmed, further mechanistic studies would be warranted to understand the specific pathways involved and to aid in human health risk assessment.

References

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. Retrieved from [Link]

-

Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

Gentronix. (2025, December 17). OECD 471 Ames Test | Regulatory Genotoxicity Studies. Retrieved from [Link]

-

Gentronix. (n.d.). OECD 474: In vivo Micronucleus Assay. Retrieved from [Link]

-

National Nanotechnology Center. (2025, September 30). In Vitro Micronucleus Test (OECD 487) for Cosmetics, Health Products & Dietary Supplements. Retrieved from [Link]

-

OECD. (n.d.). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

-

OECD. (n.d.). Test No. 474: Mammalian Erythrocyte Micronucleus Test. Retrieved from [Link]

-

OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

-

Policy Commons. (n.d.). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Retrieved from [Link]

-

Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Health Effects Test Guidelines OPPTS 870.5395 Mammalian Erythrocyte Micronucleus Test. Retrieved from [Link]

-

Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 3. scantox.com [scantox.com]

- 4. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 5. policycommons.net [policycommons.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. nanotec.or.th [nanotec.or.th]

- 8. oecd.org [oecd.org]

- 9. criver.com [criver.com]

- 10. gentronix.co.uk [gentronix.co.uk]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 13. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3-(1,2,2-Trichlorovinyl)aniline hydrochloride

Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers Focus: Discovery, Synthesis, and Application in Antiparasitic Agents

Executive Summary

3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS: 81972-27-2) is a specialized halogenated aromatic amine serving as the critical pharmacophore precursor for Clorsulon (MK-401), a benzene disulfonamide anthelmintic.

Historically developed by Merck & Co. in the 1970s, this compound represents a significant challenge in process chemistry: the preservation of a labile trichlorovinyl group during the reduction of a nitro precursor. Its primary industrial utility lies in the production of flukicides used to treat Fasciola hepatica (liver fluke) infections in livestock.

| Compound Attribute | Details |

| CAS Number | 81972-27-2 |

| Formula | C₈H₆Cl₃N[1][2][3][4][5][6] · HCl |

| Molecular Weight | 258.96 g/mol |

| Key Moiety | meta-Trichlorovinyl group (-CCl=CCl₂) |

| Primary Application | Key Intermediate for Clorsulon (API) |

| Regulatory Status | Veterinary Pharmaceutical Intermediate |

Discovery and History

The history of 3-(1,2,2-trichlorovinyl)aniline is inextricably partial to the development of sulfonamide-based anthelmintics.

The Merck Campaign (1970s)

In the mid-1970s, researchers at Merck Sharp & Dohme (led by H. Mrozik and colleagues) screened benzenedisulfonamides for activity against liver flukes. While sulfonamides were known for antibacterial properties, the introduction of a lipophilic, electron-withdrawing trichlorovinyl group at the meta position of the aniline ring drastically altered the pharmacokinetics, enhancing efficacy against Fasciola spp.

The discovery was codified in US Patent 4,064,239 (1977), which disclosed the structure of Clorsulon and its precursors.[6] However, the early synthesis routes suffered from poor yields during the reduction of the nitro-intermediate, where the trichlorovinyl group was prone to hydrogenolysis (stripping of chlorine atoms), leading to inactive byproducts.

Process Refinement (1980s)

The technical breakthrough came with US Patent 4,500,736 (1985), which established a selective hydrogenation protocol. This method allowed for the reduction of the nitro group to the amine without destroying the delicate polychlorinated vinyl side chain, making commercial production of Clorsulon viable.

Chemical Structure and Properties

The compound features an aniline core substituted at the 3-position (meta) with a perchlorinated vinyl group.[6]

Structural Criticality

-

Electronic Effect: The trichlorovinyl group is strongly electron-withdrawing, which influences the pKa of the aniline nitrogen and the subsequent reactivity during chlorosulfonation.

-

Lipophilicity: The bulky, hydrophobic side chain enhances the membrane permeability of the final drug, allowing it to penetrate the tegument of the parasite.

-

Stability: The vinylic chlorines are susceptible to reduction. Standard catalytic hydrogenation (e.g., Pd/C in neutral solvents) often results in over-reduction to ethyl or vinyl analogs.

Technical Synthesis Protocol

The synthesis of 3-(1,2,2-trichlorovinyl)aniline hydrochloride is a multi-step process requiring precise control of stoichiometry and reaction conditions.

Pathway Overview

-

Condensation: m-Nitrobenzaldehyde + Chloroform → Trichloromethylcarbinol intermediate.

-

Chlorination & Elimination: Conversion to 3-Trichlorovinylnitrobenzene.

-

Selective Reduction: Nitro group reduction to Aniline (Key Step).[7]

-

Salt Formation: Stabilization as Hydrochloride.

Step-by-Step Methodology

Stage 1: Formation of the Trichlorovinyl Scaffold

-

Reagents: 3-Nitrobenzaldehyde, Chloroform (CHCl₃), KOH, DMF/Methanol.

-

Mechanism: The base-catalyzed addition of the trichloromethyl anion to the aldehyde yields α-(trichloromethyl)-3-nitrobenzyl alcohol .

-

Dehydration/Chlorination: This alcohol is treated with Phosphorus Pentachloride (PCl₅) or Thionyl Chloride to form the tetrachloro-intermediate, followed by dehydrochlorination (elimination) using methanolic NaOH.

-

Intermediate Product: 1-Nitro-3-(1,2,2-trichlorovinyl)benzene .

Stage 2: Selective Reduction (The "Mrozik Protocol")

This is the most critical step. Standard reduction destroys the vinyl chlorides.

-

Reagents: Hydrogen gas (H₂), 5% Pd/C catalyst.

-

Solvent System: Methanol/HCl (Acidic alcoholic medium).

-

Conditions:

-

Pressure: 30–50 psig (approx. 2–3.5 bar).

-

Temperature: Ambient (20–30°C).

-

Acidity: The presence of acid (HCl) is crucial. It protonates the resulting amine immediately, preventing it from poisoning the catalyst, but more importantly, the acidic environment suppresses the hydrogenolysis of the vinylic chlorine atoms.

-

-

Alternative (Iron Reduction): Iron powder in HCl can also be used (Bechamp reduction) to avoid hydrogenolysis entirely, though it generates more waste.

Stage 3: Isolation

-

Work-up: The catalyst is filtered.[6] The solvent is evaporated.[6]

-

Crystallization: The residue is treated with conc. HCl to precipitate 3-(1,2,2-Trichlorovinyl)aniline hydrochloride .

-

Appearance: White to off-white crystalline solid.[8]

Analytical Validation

-

HPLC: Purity >98%.

-

NMR (1H): Distinct signals for aromatic protons; absence of vinylic protons (since the vinyl group is fully substituted with Cl).

-

Melting Point: ~248°C (with decomposition).[6]

Visualization: Synthesis & Logic Flow

Diagram 1: Chemical Synthesis Pathway

This diagram illustrates the transformation from commodity chemicals to the Clorsulon intermediate.

Caption: Step-wise chemical synthesis from m-nitrobenzaldehyde to the target aniline hydrochloride.

Applications and Biological Relevance[1][8][9][10][11]

Role in Clorsulon Synthesis

The aniline hydrochloride is the direct precursor to Clorsulon. The downstream chemistry involves:

-

Chlorosulfonation: Reaction with chlorosulfonic acid introduces sulfonyl chloride groups at positions 4 and 6.

-

Amination: Reaction with ammonia converts the sulfonyl chlorides to sulfonamides.

Mechanism of Action

The trichlorovinyl group is essential for the specific inhibition of phosphoglycerate kinase (PGK) and phosphoglyceromutase (PGM) in the liver fluke. By blocking these glycolytic enzymes, the drug deprives the parasite of energy (ATP), leading to its death.[10]

References

-

Mrozik, H., et al. (1977).[6] Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics. US Patent 4,064,239.[6] Merck & Co. Link

-

Chabala, J. C., & Fisher, M. H. (1985). Hydrogenation of 3-trichlorovinylnitrobenzene. US Patent 4,500,736.[3] Merck & Co. Link

- Ostlind, D. A., et al. (1977).

- Egerton, J. R., et al. (1979). The antiparasitic activity of Clorsulon. Veterinary Parasitology.

-

ChemicalBook. (2024).[3] Clorsulon Synthesis and Intermediates. Link

Sources

- 1. US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics - Google Patents [patents.google.com]

- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. US4990673A - Process for the preparation of 4,4'-dinitrodiphenylamine - Google Patents [patents.google.com]

- 4. Clorsulon synthesis - chemicalbook [chemicalbook.com]

- 5. CN104230767B - A kind of preparation method of clorsulon - Google Patents [patents.google.com]

- 6. US4500736A - Hydrogenation of 3-trichlorovinylnitrobenzene - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Clorsulon (Ref: MK-401) [sitem.herts.ac.uk]

- 9. CN113773235B - Synthesis method of clorsulon - Google Patents [patents.google.com]

- 10. clorsulon.co.in [clorsulon.co.in]

The Versatile Synthon: Application Notes for 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride in Organic Synthesis

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic applications of 3-(1,2,2-trichlorovinyl)aniline hydrochloride. This document provides in-depth technical notes and detailed protocols for the use of this versatile chemical building block.

Introduction: A Molecule of Untapped Potential

3-(1,2,2-Trichlorovinyl)aniline hydrochloride is a reactive and versatile intermediate in organic synthesis.[1] Its unique structure, featuring a nucleophilic aniline moiety and an electrophilic trichlorovinyl group, opens avenues for the construction of complex molecular architectures, particularly in the synthesis of functionalized anilines and heterocyclic compounds for the pharmaceutical and agrochemical industries.[1] This guide will explore the preparation of the active free base and its application in key synthetic transformations, providing detailed, field-proven protocols.

Physicochemical Properties and Handling

The hydrochloride salt is a colorless crystalline solid, soluble in water.[1] For most synthetic applications, the free base, 3-(1,2,2-trichlorovinyl)aniline, is the required reactant. The hydrochloride salt can be neutralized using a suitable base prior to use or, in many cases, the base in the reaction mixture is sufficient to generate the free aniline in situ.

Table 1: Physicochemical Properties of 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₄N | |

| Molecular Weight | 258.96 g/mol | [2] |

| Melting Point | 136-140°C | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

Safety Precautions: 3-(1,2,2-Trichlorovinyl)aniline hydrochloride is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Preparation of 3-(1,2,2-Trichlorovinyl)aniline: A Key Intermediate

While the hydrochloride salt is commercially available, understanding the synthesis of the free aniline is crucial for many applications. A common route involves the hydrogenation of 3-trichlorovinylnitrobenzene.

Protocol 1: Synthesis of 3-(1,2,2-Trichlorovinyl)aniline via Hydrogenation

This protocol is adapted from a patented procedure and outlines the reduction of 3-trichlorovinylnitrobenzene to the corresponding aniline.[3]

Reaction Scheme:

A schematic for the hydrogenation of 3-trichlorovinylnitrobenzene.

Materials:

-

3-Trichlorovinylnitrobenzene

-

5-10% Palladium on carbon (Pd/C) catalyst (0.2 to 2.0% by weight of the nitro compound)

-

Anhydrous ethanol or other suitable alcohol

-

Hydrochloric acid or sulfuric acid to maintain an acidic pH (~2)

-

Hydrogen gas source

-

Pressure reactor (e.g., Parr hydrogenator)

Procedure:

-

Reactor Setup: In a suitable pressure reactor, add 3-trichlorovinylnitrobenzene and the alcoholic solvent.

-

Acidification: Add a sufficient amount of hydrochloric or sulfuric acid to bring the pH of the reaction mixture to approximately 2.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to an initial pressure of 30-50 psig.

-

Reaction: Stir the mixture vigorously at room temperature. The hydrogenation is an exothermic process, and the temperature may rise. Maintain the hydrogen pressure between 15 and 105 psig.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture to remove the Pd/C catalyst. The filtrate contains the 3-(trichlorovinyl)aniline salt.

-

Isolation: The free aniline can be obtained by neutralizing the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide) and extracting with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-(1,2,2-trichlorovinyl)aniline.

Expert Insights: The acidic medium is crucial for this reaction as it helps in the reduction process and stabilizes the resulting aniline as its salt. The choice of palladium on carbon as a catalyst is standard for nitro group reductions due to its high activity and selectivity.

Application in Heterocyclic Synthesis: The Larock Indole Synthesis

A significant application of aniline derivatives is in the synthesis of indoles, a core scaffold in many pharmaceuticals. While a specific Larock indole synthesis protocol starting from 3-(1,2,2-trichlorovinyl)aniline is not explicitly detailed in the currently available literature, the general principles of this powerful reaction can be applied. The Larock indole synthesis involves the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne. By extension, an N-acylated or N-protected 3-(1,2,2-trichlorovinyl)aniline could potentially undergo an intramolecular cyclization if an ortho-alkynyl group is present.

However, a more direct and plausible application of 3-(1,2,2-trichlorovinyl)aniline in indole synthesis would be as a precursor to a more complex aniline that then undergoes a known indole cyclization. For instance, the aniline could be functionalized at the ortho position via a cross-coupling reaction, and then subjected to cyclization conditions.

Hypothetical Protocol 2: Synthesis of a 4-(Trichlorovinyl)indole Derivative

This hypothetical protocol illustrates how 3-(1,2,2-trichlorovinyl)aniline could be used in a multi-step synthesis towards a substituted indole. This protocol is based on established methods for indole synthesis from functionalized anilines.

Conceptual Workflow:

A conceptual workflow for the synthesis of a 4-(trichlorovinyl)indole derivative.

Step A: Ortho-Iodination of 3-(1,2,2-Trichlorovinyl)aniline

-

Protect the aniline nitrogen, for example, as an acetamide, to direct iodination to the ortho position and to moderate the reactivity of the aniline.

-

React the protected aniline with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.

Step B: Sonogashira Coupling

-

The resulting ortho-iodo, N-protected aniline is then subjected to a Sonogashira coupling with a terminal alkyne.

-

Reaction Conditions:

-

Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand.

-

Copper(I) Cocatalyst: CuI.

-

Base: A tertiary amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous THF or DMF.

-

The reaction is typically run under an inert atmosphere at room temperature to gentle heating.

-

Step C: Intramolecular Cyclization (Larock Indole Synthesis)

-

The N-protected ortho-alkynyl aniline derivative from the previous step is then cyclized to form the indole ring.

-

Reaction Conditions:

-

Catalyst: A palladium(II) salt such as PdCl₂ or Pd(OAc)₂.

-

Base: A carbonate base like K₂CO₃ or Na₂CO₃.

-

Solvent: A polar aprotic solvent such as DMF or DMSO.

-

The reaction is typically heated to achieve cyclization.

-

-

Deprotection of the nitrogen atom would yield the final 4-(trichlorovinyl)indole derivative.

Expert Insights: The trichlorovinyl group is expected to be stable under these palladium-catalyzed conditions. The electron-withdrawing nature of the trichlorovinyl group might influence the reactivity of the aniline and the subsequent cyclization, potentially requiring optimization of the reaction conditions.

Future Outlook and Potential Applications

The synthetic utility of 3-(1,2,2-trichlorovinyl)aniline hydrochloride is an area ripe for exploration. The presence of the trichlorovinyl group offers a handle for further transformations. For example, nucleophilic substitution of the chlorine atoms on the vinyl group could lead to novel substituted anilines. Furthermore, the double bond of the trichlorovinyl group could potentially participate in various addition or cycloaddition reactions.

The development of robust protocols for the application of this compound will undoubtedly contribute to the synthesis of novel and complex molecules for the pharmaceutical and materials science industries.

References

- US Patent 4500736A, "Hydrogenation of 3-trichlorovinylnitrobenzene," issued February 19, 1985.

-

Method for synthesizing chlorantraniliprole - Patsnap Eureka. (n.d.). Retrieved January 29, 2026, from [Link]

- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (n.d.).

-

3-(Trichlorovinyl)anilinium chloride | C8H7Cl4N | CID 66570702 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

3-(1,2,2-Trichlorovinyl)aniline hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Technical Guide: Reactivity and Protocols for 3-(1,2,2-Trichlorovinyl)aniline Hydrochloride

[1]

Executive Summary & Chemical Logic

3-(1,2,2-Trichlorovinyl)aniline hydrochloride (CAS: 81972-27-2) is a bifunctional aromatic building block characterized by two distinct reactive centers: a nucleophilic aniline moiety (masked as a hydrochloride salt) and an electrophilic trichlorovinyl group.[1][2][3]

This guide addresses the specific challenges of reacting this compound with nucleophiles. The trichlorovinyl group (

Key Reactivity Profiles[1]

-

Amphiphilic Nature: Upon neutralization, the molecule contains both a nucleophile (

) and an electrophile ( -

Regioselectivity: The trichlorovinyl group typically undergoes substitution at the terminal (

) carbon due to the stabilization of the intermediate carbanion by the -

Transformation Potential: The trichlorovinyl group is a precursor to: